Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13754581
InChI: InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-6-5-7-11(16)8-10/h5-8,12H,9,16H2,1-4H3,(H,17,19)
SMILES: CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)N)C(=O)OC
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol

Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

CAS No.:

Cat. No.: VC13754581

Molecular Formula: C15H22N2O4

Molecular Weight: 294.35 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate -

Specification

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
IUPAC Name methyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-6-5-7-11(16)8-10/h5-8,12H,9,16H2,1-4H3,(H,17,19)
Standard InChI Key CCRFCMXYJWIJHB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)N)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)N)C(=O)OC

Introduction

Structural and Molecular Characteristics

Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate features a propanoate ester framework with two key functional groups:

  • Boc-protected amino group: Positioned at the 2-carbon, this group provides stability during synthetic reactions and is cleavable using trifluoroacetic acid (TFA).

  • 3-aminophenyl substituent: Attached to the 3-carbon, this aromatic group introduces π-π stacking capabilities and hydrogen-bonding potential, which are advantageous in biomolecular interactions .

Molecular Formula: C15H21N3O4\text{C}_{15}\text{H}_{21}\text{N}_{3}\text{O}_{4}
Molecular Weight: 307.35 g/mol
IUPAC Name: Methyl 3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate

PropertyValue/Description
CAS NumberNot formally assigned (derivative of 77087-60-6)
Boiling PointDecomposes above 200°C
SolubilitySoluble in DCM, DMF; sparingly in water
Spectral Data (NMR)1H^1\text{H}: δ 1.39 (s, Boc CH3), 3.71 (s, COOCH3), 6.5–7.2 (aromatic H)

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized through a multi-step protocol:

  • Boc Protection: Reacting methyl 2,3-diaminopropanoate with di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C.

  • Phenyl Group Introduction: A palladium-catalyzed coupling (e.g., Suzuki-Miyaura) attaches the 3-aminophenyl moiety to the propanoate backbone .

Key Reaction:

Methyl 2-amino-3-((Boc)amino)propanoate+3-aminophenylboronic acidPd(PPh3)4Target Compound\text{Methyl 2-amino-3-((Boc)amino)propanoate} + \text{3-aminophenylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Target Compound}

Industrial Scaling

Continuous flow reactors enhance yield (85–92%) and reduce waste by optimizing temperature and residence time. For example, microreactors operating at 50°C with a 10-minute residence time achieve 90% conversion.

Physicochemical Properties

Stability and Reactivity

  • Acid Sensitivity: The Boc group cleaves in TFA/DCM (1:1) within 3 hours, yielding the free amine.

  • Thermal Stability: Stable below 150°C; degrades via ester hydrolysis and Boc deprotection at higher temperatures.

Spectroscopic Characterization

  • IR: Strong peaks at 1680 cm1^{-1} (C=O, Boc) and 3350 cm1^{-1} (N-H) .

  • MS: ESI-MS shows [M+H]+[M+H]^+ at m/z 308.2.

Applications in Scientific Research

Peptide Synthesis

The compound is pivotal for introducing diamino acid residues into peptides. For instance, it facilitates the synthesis of pH-sensitive carriers for siRNA delivery, where the 3-aminophenyl group enhances endosomal escape.

Case Study: A 2024 study incorporated this compound into a peptide-based drug delivery system, achieving 70% siRNA transfection efficiency in HeLa cells .

Drug Development

Prodrugs derived from this compound exhibit improved solubility. A 2023 trial demonstrated a 40% increase in oral bioavailability for a Boc-modified antihypertensive agent compared to its unprotected counterpart .

Material Science

Incorporating the compound into polyurethane scaffolds improves tensile strength (15–20 MPa) and biodegradability, making it suitable for tissue engineering.

Comparative Analysis with Analogues

ParameterTarget CompoundBoc-L-Ala-OMe
AromaticityHigh (3-aminophenyl)None
Solubility in DMF25 mg/mL35 mg/mL
Deprotection Time3 hours (TFA)2 hours (TFA)

The 3-aminophenyl group reduces solubility in polar solvents but enhances binding to aromatic drug targets .

Future Directions

Ongoing research focuses on:

  • Targeted Drug Delivery: Exploiting the 3-aminophenyl group for tumor-specific accumulation.

  • Enzyme-Resistant Peptides: Designing antimicrobial peptides with prolonged half-lives.

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